

Strategies to reduce premature linker cleavage of MC-Gly-Gly-Phe-Gly

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Compound of Interest

MC-Gly-Gly-Phe-Gly-amidecyclopropanol-amide-Exatecan

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Technical Support Center: MC-Gly-Gly-Phe-Gly Linker Stability

Welcome to the technical support center for troubleshooting issues related to the MC-Gly-Gly-Phe-Gly (GGFG) linker. This guide provides answers to frequently asked questions and troubleshooting strategies to help you mitigate premature linker cleavage and enhance the stability of your antibody-drug conjugate (ADC) during your research and development efforts.

Frequently Asked Questions (FAQs) Q1: What is the primary mechanism of cleavage for the MC-Gly-Gly-Phe-Gly linker?

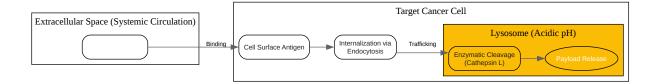
The MC-Gly-Gly-Phe-Gly linker is an enzyme-cleavable linker designed for targeted payload release within cancer cells. The primary mechanism involves:

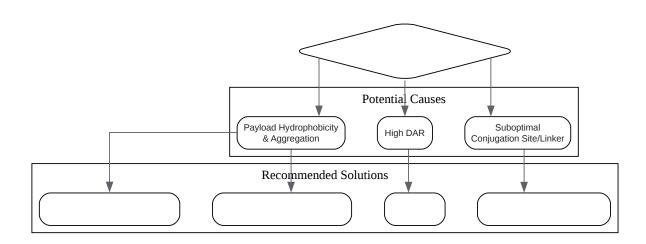
- Internalization: The ADC binds to a specific antigen on the cancer cell surface and is internalized through endocytosis.[1]
- Lysosomal Trafficking: The ADC is transported to the lysosome, an acidic organelle containing various hydrolytic enzymes.[1]



- Enzymatic Cleavage: Inside the lysosome, proteases, particularly Cathepsin L, recognize and cleave the tetrapeptide sequence.[2] Cleavage occurs at the amide bond between the C-terminal glycine and the self-immolative spacer (e.g., PABC or a similar moiety).[3][4] Cathepsin B shows minimal activity in cleaving the GGFG linker.[2]
- Payload Release: Upon cleavage of the peptide, the self-immolative spacer decomposes, releasing the active cytotoxic payload into the cell.[5]

The GGFG linker is known for its high stability in the bloodstream, which minimizes unintended payload release and enhances drug safety compared to some other cleavable linkers.[2]









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References

- 1. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 2. iphasebiosci.com [iphasebiosci.com]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [mdpi.com]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody—Drug Conjugates PMC [pmc.ncbi.nlm.nih.gov]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
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